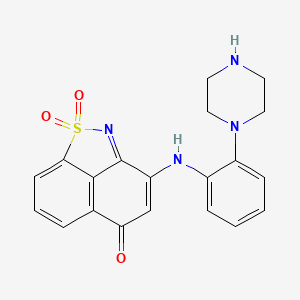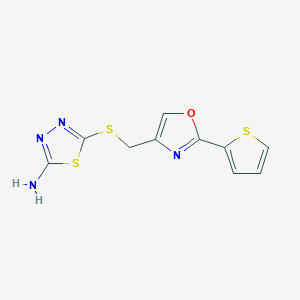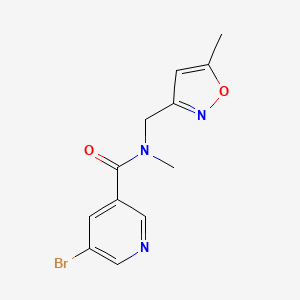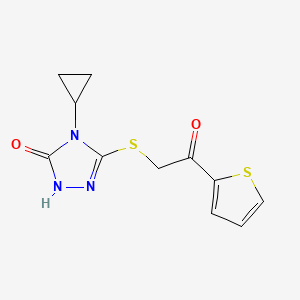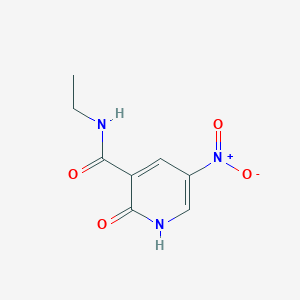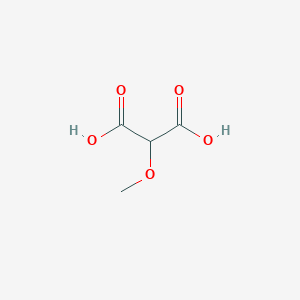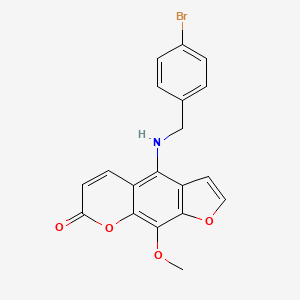
Anticancer agent 78
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 78 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a valuable candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 78 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 78 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications.
Applications De Recherche Scientifique
Anticancer agent 78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of anticancer agent 78 involves the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound targets molecular pathways such as the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell growth. Additionally, this compound has been shown to interfere with DNA replication and repair, further contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Vismodegib: A small molecule that selectively inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar anticancer properties.
Glasdegib: Targets the same pathway and is used in the treatment of certain cancers.
Uniqueness of Anticancer Agent 78: this compound stands out due to its unique molecular structure and multi-targeted approach. Unlike other compounds that target a single pathway, this compound affects multiple signaling pathways, making it a more versatile and potentially more effective anticancer agent.
Propriétés
Formule moléculaire |
C19H14BrNO4 |
|---|---|
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)methylamino]-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H14BrNO4/c1-23-19-17-14(8-9-24-17)16(13-6-7-15(22)25-18(13)19)21-10-11-2-4-12(20)5-3-11/h2-9,21H,10H2,1H3 |
Clé InChI |
GNWOYWXMVGZZHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=C1OC=C3)NCC4=CC=C(C=C4)Br)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
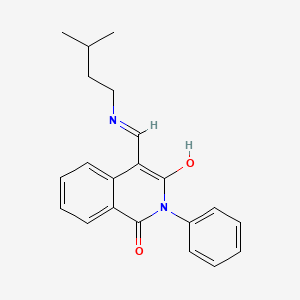
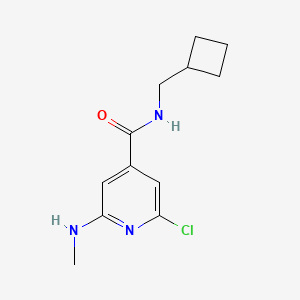
![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
